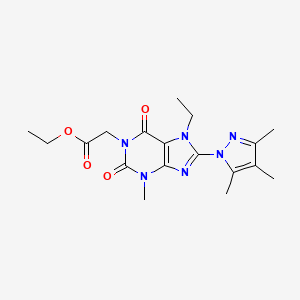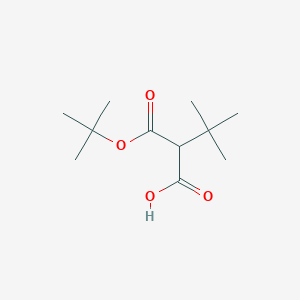![molecular formula C20H19ClN6 B2359639 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-16-9](/img/structure/B2359639.png)
N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse therapeutic potentials .
Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are structurally similar to purines, which are essential components of DNA and RNA . The specific molecular structure of “this compound” is not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Characteristics
Research on various N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including similar compounds, has focused on their hydrogen bonding characteristics. These compounds, depending on their specific substitutions, can form stoichiometric hydrates or crystallize in solvent-free forms. Their molecular structures are often linked into hydrogen-bonded sheets or frameworks, demonstrating their potential in crystal engineering and material science due to their interesting hydrogen bonding patterns (Trilleras et al., 2008).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines are known to exhibit affinity for A1 adenosine receptors, making them of interest in the study of nervous system disorders and potential therapeutic applications. Various analogues, including those with chlorophenyl groups, have shown activity in binding assays, suggesting their relevance in medicinal chemistry (Harden et al., 1991).
Synthesis Under Ecofriendly Conditions
The compound has been studied for its synthesis under ecofriendly conditions like microwave irradiation, indicating its potential in green chemistry applications. This approach provides a more sustainable and efficient method for synthesizing such complex molecules (Al‐Zaydi, 2009).
Inhibitory Properties
Research into N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, closely related to the compound , has shown that they can act as inhibitors for casein kinase 1 (CK1). This is significant for understanding the pathogenesis of cancer and central nervous system disorders, suggesting potential therapeutic applications (Yang et al., 2012).
Herbicidal Activities
Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives have demonstrated herbicidal activities. This suggests the compound's potential application in agriculture, specifically in weed control and management (Luo et al., 2017).
Antitumor Evaluation
A series of derivatives has been synthesized and evaluated for antitumor activity, particularly against breast adenocarcinoma cell lines. This highlights the compound's potential in cancer research and treatment (El-Morsy et al., 2017).
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKFTVAXVFQORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)
![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)

